molecular formula C5H7N5 B13174163 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile

Cat. No.: B13174163
M. Wt: 137.14 g/mol
InChI Key: LHHFDLUHBDOGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, disrupting their normal function and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an amino group and a nitrile group on the triazole ring makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-(4-aminotriazol-2-yl)propanenitrile

InChI

InChI=1S/C5H7N5/c1-4(2-6)10-8-3-5(7)9-10/h3-4H,1H3,(H2,7,9)

InChI Key

LHHFDLUHBDOGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1N=CC(=N1)N

Origin of Product

United States

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